N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-16-5-3-2-4-13(16)10-21-19(24)20(25)22-11-15(23)18-7-6-17(28-18)14-8-9-27-12-14/h2-9,12,15,23H,10-11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVQFARRIYWZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps:
Formation of the Bithiophene Moiety: The bithiophene unit can be synthesized via a Stille coupling reaction between 2,3-dibromothiophene and a suitable stannylated thiophene derivative.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide and a suitable nucleophile.
Attachment of the Methoxyphenylmethyl Group: This step involves the reaction of the intermediate with 2-methoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the intermediate with ethylenediamine under amide bond-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bithiophene moiety can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: The compound can be reduced at various functional groups, such as the amide or the aromatic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the hydroxyethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Conditions vary depending on the specific substitution, but may include bases like sodium hydride or acids like hydrochloric acid.
Major Products
Oxidation: Sulfoxides or sulfones of the bithiophene moiety.
Reduction: Reduced forms of the amide or aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, the compound’s potential bioactivity can be explored. The presence of the hydroxyethyl and methoxyphenyl groups suggests that it could interact with biological targets, potentially serving as a lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific electronic properties. Its bithiophene moiety is particularly interesting for the development of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism by which N-(2-{[2,3’-bithiophene]-5-yl}-2-hydroxyethyl)-N’-[(2-methoxyphenyl)methyl]ethanediamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The hydroxyethyl group could form hydrogen bonds with biological targets, while the methoxyphenyl group could engage in hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Ethanediamide Backbones
N-(5-Chloro-2-methoxyphenyl)-N′-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methyl-1-piperazinyl)ethyl]ethanediamide
This analog (ChemSpider ID: 922068-69-7) shares the ethanediamide core but replaces the bithiophene unit with a 1-methyl-2,3-dihydro-1H-indol-5-yl group and incorporates a 4-methylpiperazinyl substituent . Key differences include:
- Molecular Complexity : The indole-piperazine system may enhance blood-brain barrier penetration compared to the bithiophene unit.
- Bioactivity : Piperazine derivatives often exhibit psychotropic or antipsychotic activity, whereas bithiophenes are explored for optoelectronic properties or antimicrobial effects .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Derivatives
These derivatives feature a thiazolidinone ring conjugated to a benzamide backbone . Unlike the target compound, they lack a bithiophene group but share amide-based synthesis strategies (e.g., carbodiimide-mediated coupling). Thiazolidinones are associated with hypoglycemic and anti-inflammatory activities, highlighting the role of heterocyclic substituents in modulating biological effects .
Compounds with Bithiophene Moieties
5-Piperidino-2,2'-Bithiophene Derivatives
Synthesized via Lawesson’s reagent-mediated thionation and cyclization, these derivatives undergo selective formylation at either the 4- or 5´-position depending on the method (Vilsmeier-Haack vs. lithiation) . Comparatively, the target compound’s 2-hydroxyethyl group may sterically hinder electrophilic substitution, limiting reactivity at adjacent positions.
5-Substituted Tetrahydronaphthalen-2yl Methyl with N-Phenyl-N-(piperidin-4-yl)propionamide
Though lacking a bithiophene, this compound’s piperidine-propionamide structure exemplifies the use of reductive amination (sodium triacetoxyborohydride) in generating tertiary amines . Such methods could be adapted for modifying the target compound’s hydroxyethyl or methoxyphenyl groups.
Biological Activity
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(2-methoxyphenyl)methyl]ethanediamide is a complex organic compound characterized by its unique structural features, including a bithiophene moiety and an ethanediamide backbone. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 392.51 g/mol. The compound features several functional groups that contribute to its biological activity, including hydroxyl (-OH), amide (-CONH-), and aromatic systems.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S2 |
| Molecular Weight | 392.51 g/mol |
| CAS Number | 2309797-49-5 |
The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The presence of the bithiophene moiety allows for significant π-π interactions with nucleic acids and proteins, potentially influencing their structure and function. Additionally, the hydroxyethyl group can form hydrogen bonds, enhancing the compound's affinity for biological receptors.
Potential Mechanisms:
- Antioxidant Activity : The redox-active nature of the bithiophene structure may confer antioxidant properties, enabling the compound to scavenge free radicals.
- Enzyme Inhibition : The amide functional group may facilitate interactions with active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
- Antimicrobial Effects : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacterial strains.
Antioxidant Activity
Research has shown that compounds containing bithiophene derivatives exhibit significant antioxidant activity. For instance, a study demonstrated that similar bithiophene-based compounds effectively reduced oxidative stress markers in vitro.
Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of this compound against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound possesses notable antimicrobial properties, particularly against Gram-negative bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays using human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
-
Study on Anticancer Properties : A recent publication investigated the anticancer effects of bithiophene derivatives on breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in a significant reduction in cell viability compared to control groups.
- Results :
- Control Viability: 100%
- Treated Viability: 45% at 50 µM concentration.
- Results :
- Antimicrobial Efficacy Study : Another research focused on the antimicrobial properties of this compound against multidrug-resistant strains of Staphylococcus aureus. The findings indicated that it effectively inhibited bacterial growth and could serve as a potential therapeutic agent for treating resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
